3-Phosphoglycerate(2-)

Description

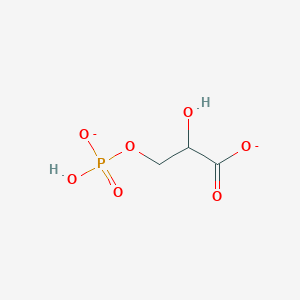

Structure

3D Structure

Properties

Molecular Formula |

C3H5O7P-2 |

|---|---|

Molecular Weight |

184.04 g/mol |

IUPAC Name |

2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate |

InChI |

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-2 |

InChI Key |

OSJPPGNTCRNQQC-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)OP(=O)(O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])O)OP(=O)(O)[O-] |

Origin of Product |

United States |

Role of 3 Phosphoglycerate 2 in Core Metabolic Pathways

Glycolysis and Gluconeogenesis Intermediacy

3-Phosphoglycerate (B1209933) is a key player in the metabolic pathways of glycolysis, the process that breaks down glucose, and its reverse, gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors. fiveable.me Its position within these pathways allows for a critical link in the regulation of cellular energy.

In the seventh step of glycolysis, 3-phosphoglycerate is formed from 1,3-bisphosphoglycerate in a reaction catalyzed by the enzyme phosphoglycerate kinase. creative-proteomics.comnih.govproteopedia.org This reaction is a prime example of substrate-level phosphorylation, where a high-energy phosphate (B84403) group is transferred directly from a substrate (1,3-bisphosphoglycerate) to adenosine (B11128) diphosphate (B83284) (ADP), generating a molecule of adenosine triphosphate (ATP). creative-proteomics.comnih.govnumberanalytics.comfiveable.me This step is highly significant as it represents the first point in glycolysis where ATP is produced, helping to offset the initial investment of ATP in the earlier stages of the pathway. nih.govwikipedia.org

The reaction can be summarized as follows: 1,3-Bisphosphoglycerate + ADP ⇌ 3-Phosphoglycerate + ATP

Following its formation, 3-phosphoglycerate is then converted to its isomer, 2-phosphoglycerate. This isomerization is catalyzed by the enzyme phosphoglycerate mutase. nih.govwikipedia.org The reaction involves the relocation of the phosphate group from the third carbon to the second carbon of the glycerate backbone. nih.govwikipedia.orgreactome.org

The reaction is as follows: 3-Phosphoglycerate ⇌ 2-Phosphoglycerate

This seemingly simple rearrangement is a critical preparatory step for the subsequent reactions in glycolysis that lead to the formation of pyruvate (B1213749) and the generation of more ATP. ontosight.ainih.gov The conversion to 2-phosphoglycerate sets the stage for a dehydration reaction that creates a high-energy enol-phosphate bond in the next intermediate, phosphoenolpyruvate (B93156). units.it

| Glycolysis Step | Enzyme | Substrate | Product | ATP/NADH Change |

| Formation of 3-PGA | Phosphoglycerate Kinase | 1,3-Bisphosphoglycerate | 3-Phosphoglycerate | +1 ATP |

| Isomerization | Phosphoglycerate Mutase | 3-Phosphoglycerate | 2-Phosphoglycerate | No Change |

Conversion to 2-Phosphoglycerate by Phosphoglycerate Mutase

Calvin-Benson Cycle Dynamics

In photosynthetic organisms, 3-phosphoglycerate plays an equally vital role in the Calvin-Benson cycle, the pathway responsible for converting atmospheric carbon dioxide into organic molecules. wikipedia.orgfiveable.me

The Calvin-Benson cycle begins with the fixation of carbon dioxide. khanacademy.orgnih.gov The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, more commonly known as RuBisCO, catalyzes the carboxylation of a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP). fiveable.mejove.comwikipedia.org This reaction forms an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate. wikipedia.orgjove.comwikipedia.org

The reaction can be summarized as: CO₂ + H₂O + RuBP → 2 molecules of 3-Phosphoglycerate

The newly formed 3-phosphoglycerate molecules then enter the reduction phase of the Calvin-Benson cycle. khanacademy.orgnih.gov In a two-step process that requires ATP and NADPH generated during the light-dependent reactions of photosynthesis, 3-phosphoglycerate is first phosphorylated to 1,3-bisphosphoglycerate and then reduced to glyceraldehyde-3-phosphate (G3P). khanacademy.orgjove.comrose-hulman.edu

One out of every six molecules of G3P produced is used by the plant to synthesize glucose and other essential organic molecules. encyclopedie-environnement.org The remaining five G3P molecules enter the regeneration phase of the cycle, where, through a complex series of reactions, they are used to regenerate RuBP, the initial CO₂ acceptor, thus allowing the cycle to continue. rose-hulman.edu

| Calvin-Benson Cycle Phase | Key Event Involving 3-PGA |

| Carbon Fixation | Production of two molecules of 3-PGA from RuBP and CO₂. |

| Reduction | Conversion of 3-PGA to glyceraldehyde-3-phosphate. |

Production through Carbon Fixation by Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO)

Phosphorylated Serine Biosynthesis Pathway

The glycolytic intermediate 3-phosphoglycerate (3-PG) serves as a critical branch point, diverting carbon from energy production into various anabolic pathways. One of its most significant roles is as the precursor for the de novo synthesis of the amino acid L-serine via the phosphorylated pathway. nhri.org.twlibretexts.org This pathway is the primary, and in most non-plant organisms, the only route for endogenous serine production. wikipedia.orgfrontiersin.org The synthesis of serine from 3-PG is not only vital for protein synthesis but also provides the foundation for a cascade of interconnected metabolic networks essential for cellular proliferation and homeostasis. nih.govd-nb.info

The de novo synthesis of L-serine begins with the glycolytic intermediate 3-phosphoglycerate. pnas.org This process, known as the phosphorylated pathway, involves three sequential enzymatic reactions. nih.gov The first and committed step is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate (pPYR). nih.govoncotarget.com This reaction is catalyzed by the NAD⁺-dependent enzyme D-3-phosphoglycerate dehydrogenase (PHGDH). frontiersin.orgijbs.com

This initial step is the rate-limiting and key regulatory point of the entire pathway. ijbs.comwikipedia.org The activity of PHGDH is often allosterically regulated by the intracellular concentration of L-serine; high levels of serine inhibit the enzyme, thus providing a negative feedback mechanism to control its own production. wikipedia.org The subsequent steps involve the conversion of 3-phosphohydroxypyruvate to 3-phosphoserine (pSER) by phosphoserine aminotransferase (PSAT1), which utilizes glutamate (B1630785) as a nitrogen donor, and finally, the dephosphorylation of pSER by phosphoserine phosphatase (PSPH) to yield L-serine. oncotarget.com The thermodynamic unfavorability of the initial dehydrogenation reaction catalyzed by PHGDH can be overcome in some bacteria by coupling it to the conversion of 2-ketoglutarate to D-2-hydroxyglutarate. pnas.org

Table 1: Key Enzymes in the Phosphorylated Serine Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate | Product | Function |

| 3-Phosphoglycerate Dehydrogenase | PHGDH | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate | Catalyzes the first and rate-limiting step of serine biosynthesis. oncotarget.comijbs.com |

| Phosphoserine Aminotransferase | PSAT1 | 3-Phosphohydroxypyruvate | 3-Phosphoserine | Transfers an amino group from glutamate to the substrate. oncotarget.com |

| Phosphoserine Phosphatase | PSPH | 3-Phosphoserine | L-Serine | Catalyzes the final dephosphorylation step to produce serine. oncotarget.com |

The serine synthesized from 3-phosphoglycerate is a pivotal link between central carbon metabolism and the synthesis of nucleotides. frontiersin.org Serine serves as the primary source of one-carbon units for the cell. pnas.org This is accomplished through the action of the enzyme serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). frontiersin.orgresearchgate.net

The generation of 5,10-CH₂-THF from the side chain of serine initiates the one-carbon (1C) metabolic network, which includes the folate and methionine cycles. nih.govresearchgate.netnih.gov These one-carbon units are essential donors for the de novo biosynthesis of purines (adenine and guanine) and the pyrimidine (B1678525), thymidylate. frontiersin.orgnih.govnih.gov Specifically, one-carbon units from the folate pool are required for multiple steps in the purine (B94841) synthesis pathway and for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) in pyrimidine synthesis. nih.govvt.edu Consequently, the flux of 3-phosphoglycerate into the serine pathway is critical for providing the necessary building blocks for DNA and RNA synthesis, directly supporting cell proliferation. d-nb.inforesearchgate.net

The metabolic fate of 3-phosphoglycerate extends further through serine to the synthesis of other amino acids, notably glycine and cysteine. libretexts.orgnih.gov

Glycine Synthesis: As mentioned, the enzyme serine hydroxymethyltransferase (SHMT) directly converts serine into glycine. researchgate.net This reaction is reversible, meaning glycine can also be converted back to serine, highlighting the close metabolic relationship between these two amino acids. nih.gov The availability of serine, originating from 3-phosphoglycerate, is therefore a key determinant of the cell's capacity to produce glycine. wikipedia.org

Cysteine Synthesis: Serine is also the direct precursor for the synthesis of cysteine via the transsulfuration pathway. nih.gov In this pathway, serine condenses with homocysteine to form cystathionine, which is then cleaved to produce cysteine, ammonia, and α-ketobutyrate. This pathway effectively transfers the sulfur atom from methionine (via homocysteine) to the carbon backbone of serine to create cysteine. Cysteine, along with glycine, is a component of the critical antioxidant glutathione (B108866) (GSH). nih.gov

Therefore, by serving as the starting point for serine synthesis, 3-phosphoglycerate is fundamentally linked to the biosynthesis of glycine and cysteine, which are crucial for protein synthesis, antioxidant defense, and one-carbon metabolism. pnas.org

Linkage to One-Carbon Metabolism and Purine/Pyrimidine Nucleotide Biosynthesis

Interconnections with Other Metabolic Networks and Central Carbon Metabolism

3-Phosphoglycerate is a central metabolite in glycolysis, the pathway that breaks down glucose to pyruvate. lumenlearning.comfiveable.me Its position within this core pathway facilitates significant crosstalk with other major metabolic networks, ensuring that carbon flux can be dynamically rerouted to meet the cell's anabolic and energetic needs.

The Pentose (B10789219) Phosphate Pathway (PPP) is a metabolic pathway parallel to glycolysis that is crucial for generating NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and precursors for nucleotide synthesis. nih.govspandidos-publications.com The PPP and glycolysis are tightly interconnected, sharing the common intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. biomolther.orgnih.gov

This connection creates a reversible metabolic link between the two pathways. biomolther.org The flux of glucose through glycolysis directly impacts the availability of intermediates that can be shunted into the non-oxidative branch of the PPP. nih.gov For instance, high glycolytic activity increases the levels of fructose-6-phosphate and glyceraldehyde-3-phosphate, which can be converted into ribose-5-phosphate (B1218738) for nucleotide synthesis via the non-oxidative PPP running in reverse. aklectures.com Conversely, when the demand for NADPH is high, glucose-6-phosphate is preferentially channeled into the oxidative branch of the PPP, which can reduce the downstream glycolytic flux towards 3-phosphoglycerate. frontiersin.org The balance between glycolysis and the PPP is thus a critical regulatory node that determines whether glucose-derived carbons, such as those in 3-phosphoglycerate, are directed toward ATP production, serine biosynthesis, or NADPH and pentose production. aklectures.commdpi.com

3-Phosphoglycerate is metabolically linked to glycerate, connecting glycolysis to various catabolic and salvage pathways. Glycerate can be produced from the degradation of other molecules, such as L-serine. nih.govnih.gov In some organisms, a three-step serine degradation pathway converts serine to glycerate via hydroxypyruvate. nih.gov

Once formed, glycerate can be channeled back into central carbon metabolism through the action of glycerate kinases. nih.gov These enzymes phosphorylate glycerate to produce either 2-phosphoglycerate or 3-phosphoglycerate, which are both intermediates of glycolysis. nih.govmdpi.com This provides a direct route for carbon from pathways like photorespiration in plants or amino acid degradation to enter glycolysis and gluconeogenesis. mdpi.com For example, a deficiency in human glycerate kinase can lead to the hereditary disease D-glyceric aciduria, characterized by the accumulation of glycerate. nih.gov This connection underscores the role of 3-phosphoglycerate as a key node for integrating carbon from diverse metabolic sources into the central metabolic network.

Global Integration within Central Carbon Metabolism across Organisms

3-Phosphoglycerate (3-PGA), a three-carbon molecule, holds a pivotal position as a metabolic intermediate in the central carbon metabolism of virtually all living organisms. fiveable.meumaryland.edu Its significance stems from its dual role in both catabolic and anabolic pathways, most notably glycolysis and the Calvin-Benson cycle, respectively. fiveable.mewikipedia.org This strategic placement allows 3-PGA to serve as a crucial junction, connecting the breakdown of glucose for energy with the synthesis of essential biomolecules.

In the nearly universal process of glycolysis, 3-PGA is formed from 1,3-bisphosphoglycerate in a reaction that generates ATP. wikipedia.orgopenaccessjournals.com Subsequently, it is converted to 2-phosphoglycerate, continuing the pathway toward pyruvate. openaccessjournals.com Conversely, in photosynthetic organisms, 3-PGA is a primary product of carbon fixation in the Calvin-Benson cycle, where two molecules are formed from the carboxylation of ribulose-1,5-bisphosphate (RuBP). wikipedia.orgvedantu.comiitk.ac.in One of these 3-PGA molecules is then reduced to glyceraldehyde-3-phosphate (G3P), a precursor for glucose and other carbohydrates, while the other is used to regenerate RuBP, thus sustaining the cycle. wikipedia.orgiitk.ac.infiveable.me This cyclical process highlights the direct link 3-PGA provides between the capture of light energy and the production of organic matter. fiveable.me

The integration of 3-PGA extends beyond these two core pathways. It serves as a critical branch point for various biosynthetic routes. For instance, 3-PGA is the precursor for the synthesis of the amino acids serine, glycine, and cysteine. nih.govijbs.com The synthesis of serine from 3-PGA is a key metabolic flux in many organisms, including bacteria, mammals, and plants. ijbs.comoup.com Furthermore, the carbon backbone of 3-PGA can be channeled into the production of lipids, such as sphingolipids. nih.gov

In the domain of Archaea, the metabolism involving 3-PGA can exhibit unique variations. nih.gov Some hyperthermophilic archaea possess alternative glycolytic pathways. For example, instead of the typical ATP-generating step from 1,3-bisphosphoglycerate to 3-PGA, some archaea utilize a non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN) that directly oxidizes glyceraldehyde-3-phosphate to 3-phosphoglycerate, bypassing ATP production at this stage. nih.govuva.nl In some archaea, such as Pyrobaculum aerophilum, 3-PGA acts as an allosteric activator of pyruvate kinase, the enzyme catalyzing the final step of glycolysis, a regulatory mechanism distinct from that found in bacteria and eukaryotes. acs.org

The central role of 3-PGA is further underscored by its involvement in metabolic regulation. In cancer cells, for example, the enzyme phosphoglycerate mutase 1 (PGAM1), which converts 3-PGA to 2-PGA, is often upregulated. nih.gov This alteration in metabolism helps to coordinate glycolysis with anabolic processes, promoting cell proliferation. nih.gov In cyanobacteria, 3-PGA that accumulates in the dark serves as a primary substrate for the rapid initiation of photosynthesis upon exposure to light. biorxiv.org

The table below summarizes the key metabolic pathways in which 3-Phosphoglycerate(2-) is a central intermediate and its specific function within each pathway across different domains of life.

| Metabolic Pathway | Organism Domain(s) | Role of 3-Phosphoglycerate(2-) |

| Glycolysis | Bacteria, Archaea, Eukarya | Intermediate in the conversion of glucose to pyruvate; involved in ATP generation. wikipedia.orgopenaccessjournals.com |

| Calvin-Benson Cycle | Bacteria (Cyanobacteria), Eukarya (Plants, Algae) | Primary product of CO2 fixation; precursor for glucose synthesis and RuBP regeneration. wikipedia.orgvedantu.comiitk.ac.in |

| Amino Acid Biosynthesis | Bacteria, Archaea, Eukarya | Precursor for the synthesis of serine, glycine, and cysteine. nih.govijbs.com |

| Lipid Biosynthesis | Bacteria, Archaea, Eukarya | Carbon source for the synthesis of certain lipids, including sphingolipids. nih.gov |

| Modified Glycolytic Pathways | Archaea | Product of alternative enzymatic reactions, such as those catalyzed by GAPN. nih.govuva.nl |

| Gluconeogenesis | Bacteria, Archaea, Eukarya | Intermediate in the synthesis of glucose from non-carbohydrate precursors. libretexts.org |

This widespread integration of 3-PGA across central carbon metabolism highlights its fundamental importance to cellular life, acting as a linchpin that connects energy production, carbon fixation, and the biosynthesis of essential macromolecules.

Enzymatic Transformations Involving 3 Phosphoglycerate 2

Phosphoglycerate Kinase (PGK) Activity

Phosphoglycerate kinase (PGK) is a crucial enzyme that catalyzes the reversible transfer of a phosphoryl group between 1,3-bisphosphoglycerate and adenosine (B11128) diphosphate (B83284) (ADP) to produce 3-phosphoglycerate (B1209933) and adenosine triphosphate (ATP). brainly.com This reaction represents a key ATP-generating step in glycolysis and is involved in gluconeogenesis and the Calvin cycle in photosynthetic organisms. brainly.comnih.gov

Catalytic Mechanism and Reversibility of Phosphoryl Transfer

The transfer of the phosphoryl group catalyzed by PGK proceeds via a single-step, in-line SN2-type mechanism. wikipedia.org This involves a direct nucleophilic attack by the β-phosphate oxygen of ADP on the 1-phosphate group of 1,3-bisphosphoglycerate. wikipedia.org This mechanism results in an inversion of the configuration at the phosphorus atom. wikipedia.org The enzyme's primary role is to correctly orient the two substrates and to stabilize the pentacoordinate transition state that forms during the phosphoryl transfer. wikipedia.org

A divalent metal ion, typically magnesium (Mg²⁺), is essential for the reaction. nih.gov The Mg²⁺ ion coordinates with the α- and β-phosphate groups of the nucleotide, shielding their negative charges and facilitating the nucleophilic attack. nih.gov The transition state is further stabilized by interactions with key amino acid residues within the active site, which hydrogen bond to the non-bridging oxygen atoms of the transferring phosphoryl group. merckmillipore.comresearchgate.net

The reaction catalyzed by PGK is highly reversible, with the direction of the reaction being dependent on the relative concentrations of the substrates and products within the cell. brainly.comnih.gov In the context of glycolysis, the breakdown of glucose, the reaction proceeds in the direction of ATP and 3-phosphoglycerate formation. brainly.com Conversely, during gluconeogenesis, the synthesis of glucose, the reverse reaction predominates. brainly.com

Structural Basis of PGK Function: Two-Domain Architecture and Hinge Motion

Phosphoglycerate kinase is a monomeric enzyme of approximately 45 kDa. nih.govnih.gov Its three-dimensional structure is characterized by two distinct domains of roughly equal size, often referred to as the N-terminal and C-terminal domains. nih.govnih.gov These two domains are connected by a flexible hinge region, creating a cleft where the active site is located. nih.gov Each domain possesses a core structure composed of a six-stranded parallel β-sheet surrounded by α-helices, a fold known as a Rossmann fold. nih.govnih.gov

A critical feature of PGK's function is a large-scale "hinge-bending" conformational change. nih.govoup.com In the absence of substrates, the enzyme exists in an "open" conformation. nih.gov The binding of both the nucleotide (ADP or ATP) and the glycerate substrate (1,3-bisphosphoglycerate or 3-phosphoglycerate) to their respective sites on the two domains induces a significant conformational change, causing the domains to move closer together into a "closed" conformation. nih.govnih.gov This hinge motion brings the substrates into the correct proximity and orientation for catalysis to occur within the active site. nih.govoup.com This movement ensures that the phosphoryl transfer is efficient and specific. The release of the products then triggers the enzyme to return to its open conformation, ready for the next catalytic cycle. researchgate.net

| Feature | Description |

| Enzyme Type | Transferase (Kinase) |

| EC Number | 2.7.2.3 |

| Structure | Monomer with two distinct domains (N-terminal and C-terminal) |

| Key Structural Motif | Rossmann fold in each domain |

| Conformational Change | Substrate-induced hinge-bending motion (open and closed states) |

Substrate Specificity and Catalytic Promiscuity of PGK

While highly specific for its glycerate substrate, phosphoglycerate kinase exhibits a degree of promiscuity towards its nucleotide substrate. nih.gov This broader specificity allows the enzyme to phosphorylate certain nucleotide-based prodrugs, a property that has been explored in the development of antiviral therapies. nih.gov

Studies have shown that PGK can accept various purine (B94841) and pyrimidine (B1678525) nucleotides as substrates, although it generally favors purines. nih.gov The ability of PGK to accommodate different nucleotide structures is attributed to the nature of the nucleotide-binding pocket, which relies significantly on hydrophobic interactions with the base moiety. nih.gov This contrasts with other kinases that may have more stringent requirements for hydrogen bonding with the nucleotide base. nih.gov Furthermore, PGK can tolerate modifications to the ribose sugar, including accepting L-form nucleotides, which are often poor substrates for other kinases. nih.gov

Phosphoglycerate Mutase (PGAM) Activity

Phosphoglycerate mutase is the enzyme responsible for the eighth step of glycolysis, catalyzing the isomerization of 3-phosphoglycerate(2-) to 2-phosphoglycerate(2-). wikipedia.org This reaction is a crucial preparatory step for the subsequent dehydration reaction that leads to the formation of the high-energy intermediate, phosphoenolpyruvate (B93156).

Isomerization between 3-Phosphoglycerate(2-) and 2-Phosphoglycerate(2-)

The reaction catalyzed by phosphoglycerate mutase involves the intramolecular transfer of a phosphate (B84403) group from the C-3 carbon of 3-phosphoglycerate to the C-2 carbon, yielding 2-phosphoglycerate. brainly.comwikipedia.org This is an isomerization reaction, meaning that the substrate and product have the same molecular formula but different structural arrangements of their atoms. brainly.com The reaction is reversible, and its direction is dictated by the intracellular concentrations of the reactant and product. wikipedia.org

Comparative Analysis of Cofactor-Dependent and Cofactor-Independent Mechanisms

Interestingly, two distinct and evolutionarily unrelated classes of phosphoglycerate mutase exist, distinguished by their requirement for a cofactor. wikipedia.orgnih.gov

Cofactor-Dependent Phosphoglycerate Mutase (dPGM):

Found in vertebrates and some bacteria and fungi, dPGM (EC 5.4.2.11) requires the presence of a catalytic amount of 2,3-bisphosphoglycerate (B1242519) as a cofactor. wikipedia.orgresearchgate.net The catalytic mechanism of dPGM involves a phosphoenzyme intermediate. wikipedia.org A conserved histidine residue in the active site is initially phosphorylated by the cofactor. wikipedia.orgresearchgate.net This phosphorylated enzyme then donates its phosphate group to the C-2 position of the substrate, 3-phosphoglycerate, forming a transient 2,3-bisphosphoglycerate intermediate. wikipedia.org In the final step, the phosphate group from the C-3 position of this intermediate is transferred back to the active site histidine, regenerating the phosphoenzyme and releasing the product, 2-phosphoglycerate. wikipedia.org

Cofactor-Independent Phosphoglycerate Mutase (iPGM):

Present in plants, algae, nematodes, and many bacteria, iPGM (EC 5.4.2.12) does not require 2,3-bisphosphoglycerate for its activity. nih.govwikipedia.orgnih.gov The catalytic mechanism of iPGM is different from that of dPGM and involves a phosphoserine intermediate. nih.govwikipedia.org A conserved serine residue in the active site acts as the nucleophile, directly attacking the phosphate group of 3-phosphoglycerate. This results in the formation of a phospho-serine enzyme intermediate and the release of glycerate. The enzyme then transfers the phosphate group back to the C-2 hydroxyl of glycerate to form 2-phosphoglycerate. This class of PGAM often requires divalent metal ions, such as manganese (Mn²⁺) or magnesium (Mg²⁺), for activity. nih.govoup.com

The two types of PGAM are structurally distinct and share no sequence homology, representing a classic case of convergent evolution where two different protein scaffolds evolved to catalyze the same biochemical reaction. nih.govnih.govcore.ac.uk

| Feature | Cofactor-Dependent PGAM (dPGM) | Cofactor-Independent PGAM (iPGM) |

| EC Number | 5.4.2.11 | 5.4.2.12 |

| Cofactor Requirement | Requires 2,3-bisphosphoglycerate | Does not require a cofactor |

| Catalytic Intermediate | Phosphohistidine | Phosphoserine |

| Mechanism | Intermolecular phosphate transfer via a 2,3-bisphosphoglycerate intermediate | Intramolecular phosphate transfer via a phospho-enzyme intermediate |

| Distribution | Vertebrates, some bacteria and fungi | Plants, algae, nematodes, many bacteria |

| Structural Family | Belongs to the acid phosphatase superfamily | Belongs to the alkaline phosphatase superfamily |

D-3-Phosphoglycerate Dehydrogenase (PHGDH/PGDH) Activity

D-3-Phosphoglycerate Dehydrogenase (PHGDH), also known as PGDH, is a critical enzyme that catalyzes the first and rate-limiting step in the de novo serine biosynthetic pathway. frontiersin.orgijbs.comnih.gov This pathway is responsible for the synthesis of the amino acid L-serine from the glycolytic intermediate 3-phosphoglycerate. frontiersin.orgmdpi.com

PHGDH catalyzes the NAD⁺-dependent oxidation of D-3-phosphoglycerate to 3-phosphohydroxypyruvate. wikipedia.orgoncotarget.comebi.ac.uk This reaction involves the transfer of a hydride from the substrate to the cofactor NAD⁺, resulting in the formation of NADH and the oxidized product, 3-phosphohydroxypyruvate. ijbs.comnih.govwikipedia.org The reaction is reversible, with the equilibrium favoring the reduction of 3-phosphohydroxypyruvate back to 3-phosphoglycerate under standard conditions. mdpi.comnih.gov However, in the cellular context of active serine synthesis, the continuous consumption of 3-phosphohydroxypyruvate by the subsequent enzyme in the pathway drives the reaction forward. mdpi.comnih.gov

While mammalian PHGDH functions as a canonical NAD⁺-dependent dehydrogenase, some microorganisms have evolved a different catalytic mechanism. researchgate.netacs.orgnih.gov In organisms like Pseudomonas, Escherichia coli, and Saccharomyces cerevisiae, the PHGDH homologues act as transhydrogenases. researchgate.netacs.orgnih.gov

Instead of directly using NAD⁺ as the final electron acceptor, these transhydrogenases utilize α-ketoglutarate. The reaction still involves an enzyme-bound NAD⁺ as an intermediate hydride acceptor, but the reducing equivalents are then transferred to α-ketoglutarate, producing D-2-hydroxyglutarate along with 3-phosphohydroxypyruvate. researchgate.netacs.orgnih.gov This transhydrogenase activity offers a metabolic advantage under conditions where the cellular NAD⁺/NADH ratio is low. researchgate.netacs.orgnih.gov In contrast, human PHGDH is a bona fide dehydrogenase and does not exhibit this transhydrogenase activity. acs.orgnih.gov

While the primary substrate for PHGDH is 3-phosphoglycerate, studies have revealed a degree of substrate promiscuity. Human PHGDH has been shown to catalyze the NADH-dependent reduction of α-ketoglutarate to D-2-hydroxyglutarate, an oncometabolite. nih.govacs.org It can also catalyze the reduction of oxaloacetate to malate. nih.govuniprot.org This promiscuity is attributed to the structural similarity between the primary substrate, 3-phosphohydroxypyruvate, and other α-ketoacids like α-ketoglutarate and oxaloacetate. nih.govacs.org

The enzyme exhibits a strong preference for its cofactor. Human PHGDH has a significantly higher affinity for NADH than for NAD⁺. oncotarget.com While NAD⁺ is the required cofactor for the oxidative reaction, the enzyme can also utilize NAD⁺ analogues in the catalytic reaction. nih.gov

The regulation of PHGDH activity varies across species. In many bacteria and plants, the enzyme is allosterically inhibited by its downstream product, L-serine. wikipedia.orgebi.ac.uk However, this feedback inhibition has not been confirmed for human PHGDH. mdpi.comnih.gov

PHGDH enzymes are found in all organisms and exist in at least three different structural forms, designated as type I, II, and III. ijbs.comnih.gov These types are distinguished by their domain structure. frontiersin.org

Type I enzymes , including human and Mycobacterium tuberculosis PHGDH, are the most structurally complex. They contain a substrate-binding domain, a nucleotide-binding domain, an allosteric substrate binding (ASB) domain, and an ACT domain (named after aspartate kinase, chorismate mutase, and TyrA). nih.govnih.gov

Type III enzymes are simpler, possessing only the substrate-binding and nucleotide-binding domains. frontiersin.orgijbs.com

Structurally, PHGDH typically exists as a tetramer, composed of four identical subunits. ijbs.comwikipedia.orgresearchgate.net In the tetrameric assembly of E. coli PHGDH, the subunits are arranged with two active sites and two allosteric L-serine binding sites. wikipedia.orgresearchgate.net The tetrameric structure is crucial for the stability and proper folding of the enzyme. researchgate.net A truncated form of human PHGDH, lacking the regulatory domains, has been observed to form a dimer in crystal structures. nih.gov

Table 1: Structural and Catalytic Properties of PHGDH Isozymes

| Feature | Human PHGDH | E. coli PHGDH | Yeast (S. cerevisiae) PHGDH |

| Enzyme Type | Type I nih.govnih.gov | Type I ijbs.com | Type III frontiersin.orgijbs.com |

| Quaternary Structure | Tetramer (functional) researchgate.net | Tetramer wikipedia.orgresearchgate.net | Not explicitly stated |

| Catalytic Mechanism | NAD⁺-dependent dehydrogenase acs.orgnih.gov | Transhydrogenase researchgate.netacs.orgnih.gov | Transhydrogenase researchgate.netacs.orgnih.gov |

| Allosteric Regulation by L-Serine | No significant feedback inhibition mdpi.comnih.gov | Yes, allosteric inhibition wikipedia.orgebi.ac.uk | Less sensitive to serine inhibition than human PHGDH acs.org |

| Substrate Promiscuity | Reduces α-ketoglutarate to D-2-hydroxyglutarate nih.govacs.org | Produces D-2-hydroxyglutarate from α-ketoglutarate acs.org | Not explicitly stated |

Substrate and Cofactor Specificity and Promiscuity in Various Organisms

Other Related Enzymes and Their Contributions

Besides phosphoglycerate mutase and PHGDH, other enzymes also utilize 3-phosphoglycerate as a substrate.

Phosphoglycerate Kinase (PGK): This enzyme catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming 3-phosphoglycerate and ATP. nih.gov This reaction is a key step in glycolysis, generating ATP through substrate-level phosphorylation. In the reverse direction, during gluconeogenesis and the Calvin-Benson cycle, PGK phosphorylates 3-phosphoglycerate to 1,3-bisphosphoglycerate. nih.gov

Glucosyl-3-phosphoglycerate Synthase (GpgS): Found in mycobacteria, this enzyme initiates the biosynthesis of methylglucose lipopolysaccharides. GpgS transfers a glucose residue from UDP-glucose to the 2-position of 3-phosphoglycerate, forming glucosyl-3-phosphoglycerate. csic.esnih.gov

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Linkages in Glycolysis

Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the sixth step of this central metabolic pathway. wikipedia.org It facilitates the conversion of glyceraldehyde 3-phosphate (G3P) into 1,3-bisphosphoglycerate (1,3-BPG). github.io This reaction is a critical energy-yielding step where a molecule of NAD+ is reduced to NADH. youtube.com The product, 1,3-BPG, is a high-energy intermediate that subsequently drives the synthesis of ATP in the next step of glycolysis, catalyzed by phosphoglycerate kinase. ontosight.ai

The GAPDH-catalyzed reaction is a two-step process. wikipedia.org First, the aldehyde group of G3P is oxidized to a carboxylic acid, a highly exergonic reaction. wikipedia.org The energy released from this oxidation is then used to attach an inorganic phosphate to the newly formed carboxyl group, creating the high-energy acyl-phosphate bond in 1,3-bisphosphoglycerate. wikipedia.orgresearchgate.net This is a reversible reaction, and under conditions of gluconeogenesis, GAPDH catalyzes the reverse reaction, converting 1,3-BPG to G3P. github.io

While the primary role of GAPDH is in glycolysis, it has been implicated in various other cellular functions, including transcription activation and apoptosis. wikipedia.orgproteopedia.org The enzyme exists as a homotetramer and its activity can be regulated by factors such as the availability of its co-substrate NAD+ and the presence of inhibitors. proteopedia.orgnih.gov

| Enzyme | Substrate(s) | Product(s) | Pathway |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Glyceraldehyde 3-phosphate, NAD+, Inorganic phosphate | 1,3-bisphosphoglycerate, NADH, H+ | Glycolysis |

| Phosphoglycerate Kinase (PGK) | 1,3-bisphosphoglycerate, ADP | 3-phosphoglycerate, ATP | Glycolysis |

This table summarizes the key enzymatic reactions involving GAPDH and the subsequent step in glycolysis.

Roles of Phosphoserine Aminotransferase (PSAT) and Phosphoserine Phosphatase (PSP) in Serine Synthesis

The synthesis of the amino acid serine from the glycolytic intermediate 3-phosphoglycerate occurs through a three-step pathway known as the phosphorylated pathway of serine biosynthesis (PPSB). frontiersin.orgnih.gov This pathway is crucial in various organisms, including plants and humans, for providing serine for protein synthesis and as a precursor for other essential molecules like glycine (B1666218), cysteine, and phospholipids. frontiersin.orgmdpi.com

The initial step of the PPSB involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PGDH). frontiersin.orgresearchgate.net Following this, two key enzymes, phosphoserine aminotransferase (PSAT) and phosphoserine phosphatase (PSP), complete the synthesis of serine.

Phosphoserine Aminotransferase (PSAT) , the second enzyme in the pathway, catalyzes the transamination of 3-phosphohydroxypyruvate. mdpi.com It transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate. mdpi.comnih.gov This reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) and follows a ping-pong mechanism. nih.gov In humans, defects in the PSAT1 gene can lead to serine deficiency disorders, characterized by severe neurological symptoms. nih.gov

Phosphoserine Phosphatase (PSP) catalyzes the final and irreversible step in the PPSB. nih.govproteopedia.org It dephosphorylates 3-phosphoserine to produce serine and inorganic phosphate. proteopedia.org This reaction requires a magnesium ion (Mg²⁺) as a cofactor. proteopedia.org The activity of PSP is essential for maintaining the cellular pool of serine. asm.org

| Enzyme | Substrate(s) | Product(s) | Pathway |

| 3-Phosphoglycerate Dehydrogenase (PGDH) | 3-phosphoglycerate, NAD+ | 3-phosphohydroxypyruvate, NADH, H+ | Serine Biosynthesis |

| Phosphoserine Aminotransferase (PSAT) | 3-phosphohydroxypyruvate, Glutamate | 3-phosphoserine, α-ketoglutarate | Serine Biosynthesis |

| Phosphoserine Phosphatase (PSP) | 3-phosphoserine, H₂O | Serine, Inorganic phosphate | Serine Biosynthesis |

This table outlines the sequential enzymatic reactions in the phosphorylated pathway of serine biosynthesis.

Glycerate Kinase (GK) in Converting Glycerate to Phosphoglycerate Species

Glycerate kinase (GK) is an enzyme that plays a crucial role in connecting the metabolism of glycerate to the central carbon pathways of glycolysis and gluconeogenesis. nih.gov It catalyzes the phosphorylation of glycerate, utilizing ATP as the phosphate donor, to produce a phosphoglycerate species and ADP. proteopedia.orgwikipedia.org

The specific product of the glycerate kinase reaction can vary depending on the organism and the specific isoform of the enzyme. Some glycerate kinases produce 3-phosphoglycerate, while others generate 2-phosphoglycerate. wikipedia.org Plant glycerate kinases, for instance, typically catalyze the conversion of D-glycerate to 3-phosphoglycerate. mdpi.com This reaction is a key step in the photorespiratory pathway, where glycerate returning from the peroxisomes is converted to 3-phosphoglycerate, which can then re-enter the Calvin-Benson-Bassham cycle. mdpi.com

In other organisms, glycerate kinase is involved in various metabolic pathways, including the degradation of L-serine and the utilization of glyoxylate (B1226380) and tartrate. nih.gov The enzyme belongs to the transferase family, specifically the phosphotransferases with an alcohol group as the acceptor. wikipedia.org Studies on spinach leaf glycerate kinase have shown that it follows a sequential random mechanism, where both D-glycerate and ATP bind to the enzyme before the products are released. nih.gov

| Enzyme | Substrate(s) | Product(s) | Key Metabolic Role |

| Glycerate Kinase (GK) | D-Glycerate, ATP | 3-Phosphoglycerate, ADP | Photorespiration (in plants), connecting glycerate metabolism to glycolysis/gluconeogenesis |

| Glycerate Kinase (GK) | D-Glycerate, ATP | 2-Phosphoglycerate, ADP | Serine degradation, glyoxylate utilization (in some organisms) |

This table illustrates the different reactions catalyzed by glycerate kinase and their metabolic significance.

Regulation of 3 Phosphoglycerate 2 Metabolism and Associated Enzymes

Allosteric Regulation Mechanisms

Allosteric regulation is a crucial and rapid mechanism for controlling enzyme activity. It involves the binding of effector molecules to a site on the enzyme distinct from the active site, known as the allosteric site. wikipedia.orgfiveable.me This binding induces a conformational change in the enzyme, which in turn alters its catalytic activity, either by enhancing it (activation) or diminishing it (inhibition). wikipedia.orgfiveable.me This mode of regulation allows for the fine-tuning of metabolic fluxes in response to the cell's immediate needs. fiveable.me

End-Product Feedback Inhibition by L-Serine on D-3-Phosphoglycerate Dehydrogenase (PGDH)

A classic example of allosteric regulation is the feedback inhibition of D-3-Phosphoglycerate Dehydrogenase (PGDH) by its downstream product, L-serine. wikipedia.orgfrontiersin.org PGDH catalyzes the first committed step in the phosphorylated pathway of serine biosynthesis, converting 3-PGA to 3-phosphohydroxypyruvate. portlandpress.comresearchgate.net In many organisms, including bacteria and plants, the accumulation of L-serine signals a sufficient supply of this amino acid, leading to its binding to a regulatory domain on PGDH and subsequent inhibition of the enzyme's activity. frontiersin.orguniprot.orgoup.com

This inhibition is a V-type (or Vmax-type) allosteric regulation, meaning that the binding of L-serine primarily affects the maximum velocity of the reaction rather than the enzyme's affinity for its substrates. nih.govnih.gov The binding of L-serine to the regulatory ACT domain of PGDH induces a conformational change that is transmitted to the active site, thereby reducing its catalytic efficiency. portlandpress.comijbs.com In Escherichia coli, this inhibition is cooperative, and while the enzyme has four potential serine-binding sites, the binding of serine to just two sites is sufficient to cause approximately 85% inhibition. nih.govresearchgate.net

It is important to note that while this feedback inhibition is a common regulatory strategy, it is not universal. For instance, mammalian PGDH enzymes have largely lost this sensitivity to L-serine. frontiersin.orgijbs.com

Influence of Intracellular Nucleotide (ATP/ADP) Ratios on Phosphoglycerate Kinase (PGK)

Phosphoglycerate Kinase (PGK) is a key glycolytic enzyme that catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, generating ATP and 3-phosphoglycerate (B1209933). creative-enzymes.com The activity of PGK is sensitive to the intracellular concentrations of adenine (B156593) nucleotides, reflecting the energy status of the cell. creative-enzymes.comproteopedia.org

In various organisms, including yeast and plants, PGK activity is inhibited by an excess of its products, particularly ATP. creative-enzymes.comnih.gov High ATP/ADP ratios signal a high energy state, leading to the inhibition of PGK and thus slowing down the ATP-producing steps of glycolysis. Conversely, when the ATP/ADP ratio is low, indicating a need for energy, the reduced inhibition allows for increased PGK activity and ATP synthesis. proteopedia.org

Studies have suggested that PGK may possess two distinct nucleotide-binding sites: a catalytic site for the ATP/ADP substrate and a separate regulatory site for ADP. creative-enzymes.comnih.gov AMP has also been shown to be an inhibitor of PGK, likely by binding at the same site as the ATP substrate. creative-enzymes.com This intricate regulation by nucleotide ratios ensures that the rate of glycolysis is closely coupled to the cell's energetic demands.

Diversified Amino Acid-Mediated Allosteric Regulation of PHGDH Isozymes in Plants

In land plants, the allosteric regulation of PGDH is more complex and diversified, involving not only inhibition by L-serine but also activation by other amino acids. nih.govnih.gov Plants possess multiple PGDH isozymes, which are enzymes that catalyze the same reaction but are encoded by different genes and often exhibit distinct regulatory properties. nih.govnih.gov

For example, in the model plant Arabidopsis thaliana, there are three PGDH isozymes (AtPGDH1, AtPGDH2, and AtPGDH3). nih.gov AtPGDH1 and AtPGDH3 are sensitive to amino acids, being inhibited by L-serine and activated by several other amino acids, including L-alanine, L-valine, L-methionine, L-homoserine, and L-homocysteine. nih.gov In contrast, AtPGDH2 is largely insensitive to these effectors. nih.gov This diversification of regulatory properties among isozymes allows for more nuanced control over serine biosynthesis in different tissues and under varying metabolic conditions. nih.govnih.gov

Research on PGDH isozymes from various plant species, including rice (Oryza sativa) and the liverwort Marchantia polymorpha, has revealed that the sensitivity to different amino acid effectors has evolved convergently in different plant lineages. nih.govnih.gov Site-directed mutagenesis studies on Arabidopsis PGDH1 have identified specific amino acid residues within the ACT regulatory domain that are crucial for this allosteric regulation. nih.govnih.gov

| Plant Species | PGDH Isozyme | Inhibition by L-Serine | Activation by Other Amino Acids |

|---|---|---|---|

| Arabidopsis thaliana | AtPGDH1 | Yes | Yes (e.g., L-alanine, L-valine) |

| AtPGDH2 | No | No | |

| AtPGDH3 | Yes | Yes | |

| Oryza sativa (Rice) | OsPGDH1 | Yes | Yes |

| OsPGDH2 | No | No | |

| OsPGDH3 | No | No | |

| Marchantia polymorpha | MpPGDH | Yes | Yes (by five proteinogenic amino acids) |

Computational and Experimental Discovery of Novel Allosteric Sites and Effectors

The search for novel allosteric sites and effector molecules is an active area of research, driven by the potential to develop new therapeutic agents and to gain a deeper understanding of enzyme regulation. nih.govacs.org Computational methods, such as those based on the two-state Gō model, have been developed to predict potential allosteric sites on enzymes. nih.govacs.orgplos.org These methods analyze the conformational dynamics of the protein to identify regions where the binding of a small molecule could influence the active site. acs.orgplos.org

For E. coli PGDH, such computational approaches have predicted novel allosteric sites distinct from the known L-serine binding site. nih.govnih.govplos.org Subsequent experimental validation through techniques like high-throughput virtual screening and surface plasmon resonance (SPR) has led to the discovery of new allosteric inhibitors and even activators that target these predicted sites. nih.govplos.org Some of these novel effectors have shown inhibitory potencies comparable to that of the natural inhibitor, L-serine. nih.govnih.gov

These findings not only provide new tools for studying metabolic regulation but also offer a general strategy for designing novel regulators for other metabolic enzymes. nih.govplos.org

Velocity-Modulated Allosteric Regulation and Conformational Dynamics

Allosteric regulation is intrinsically linked to the conformational dynamics of an enzyme. acs.org The binding of an allosteric effector shifts the conformational ensemble of the protein, which can alter the structure and dynamics of the active site. acs.org This can affect both the energy barrier of the reaction and the diffusion of substrates and products, ultimately modifying the reaction rate. acs.org

In the case of V-type allosteric enzymes like E. coli PGDH, the binding of the inhibitor L-serine primarily reduces the maximal reaction velocity (Vmax) without significantly affecting substrate binding affinity (Km). nih.gov Structural and kinetic studies suggest that this is achieved through a "tethering" mechanism. nih.gov The binding of L-serine at the interface of the regulatory domains is thought to restrict the movement of these domains, which in turn prevents the necessary conformational changes in the active site required for efficient catalysis. nih.gov

Transcriptional and Post-Translational Control of Enzyme Expression and Activity

Beyond the rapid response of allosteric regulation, the metabolism of 3-phosphoglycerate is also controlled at the level of enzyme synthesis and post-translational modification. These mechanisms provide a more long-term and sustained regulation of metabolic pathways.

Transcriptional regulation governs the rate at which the genes encoding enzymes like PGDH and PGK are transcribed into messenger RNA, thereby controlling the amount of enzyme produced. In plants, for instance, the expression of different PGDH genes can be tissue-specific and can be influenced by developmental cues and environmental stresses. researchgate.netfrontiersin.org This differential expression allows the plant to tailor its serine biosynthesis capacity to the specific needs of different organs and to adapt to changing conditions. researchgate.netfrontiersin.org

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can modulate its activity, localization, or stability. While allosteric regulation is a form of PTM, other covalent modifications can also play a role. For example, in the cyanobacterium Synechocystis sp. PCC6803, the activity of PGK can be regulated by redox changes. oup.com Specific cysteine residues near the nucleotide-binding site can form a disulfide bond under certain redox conditions, leading to a conformational change that inhibits catalytic activity. oup.com This provides a mechanism to link the activity of the Calvin-Benson cycle to the redox state of the cell.

Fine-Tuning of Metabolic Flux Control and Cellular Homeostasis

The concentration and conversion of 3-phosphoglycerate (3-PG) are critical for maintaining cellular homeostasis by balancing energy production with the synthesis of essential biomolecules. fiveable.me This fine-tuning of metabolic flux is achieved through the coordinated regulation of enzymes that produce and consume 3-PG.

A key regulatory point is the reaction catalyzed by phosphoglycerate kinase (PGK), which produces 3-PG and ATP from 1,3-bisphosphoglycerate. pnas.orgnih.gov This reaction is near-equilibrium, meaning its direction is highly sensitive to the intracellular ratio of ATP to ADP. pnas.org When the cell has a high energy charge (high ATP/ADP ratio), the reaction can proceed in the reverse direction toward gluconeogenesis. nih.gov Conversely, when energy is needed (low ATP/ADP ratio), the forward reaction is favored to produce ATP. pnas.orgproteopedia.orgmdpi.com The enzyme itself is regulated by the relative concentrations of its substrates; for instance, MgADP and 3-PG bind to human PGK with negative cooperativity, while a non-hydrolyzable ATP analog and 3-PG bind with positive cooperativity. nih.gov This intrinsic mechanism allows PGK to modulate glycolytic flux rapidly in response to the cell's energy status. pnas.orgnih.gov

The level of 3-PG itself acts as a metabolic signal, directing carbon flow at a crucial branch point. 3-PG can either continue down the glycolytic pathway via the action of phosphoglycerate mutase (PGAM) or be diverted into the serine biosynthesis pathway by phosphoglycerate dehydrogenase (PHGDH). nih.govmerckmillipore.com The regulation of the enzymes at this node is therefore critical for balancing cellular needs.

Phosphoglycerate Mutase (PGAM): The activity of PGAM, which converts 3-PG to 2-phosphoglycerate, influences the amount of 3-PG available for other pathways. nih.gov In certain immune cells, for instance, inhibiting PGAM leads to an accumulation of 3-PG, which in turn increases flux into the de novo serine synthesis pathway. elifesciences.orgnih.govelifesciences.org This demonstrates how modulating a single glycolytic enzyme can fine-tune the output of an intersecting biosynthetic pathway. elifesciences.org

Bisphosphoglycerate Mutase (BPGM): This enzyme controls the level of 2,3-bisphosphoglycerate (B1242519), a necessary cofactor for PGAM activity. By regulating the activator of PGAM, BPGM indirectly controls the concentration of 3-PG. nih.gov In cells where BPGM is knocked out, PGAM activity decreases, leading to an accumulation of 3-PG and a subsequent increase in serine synthesis. nih.govmerckmillipore.com This highlights a multi-enzyme system for controlling the fate of 3-PG.

This intricate network of regulation ensures that the flow of metabolites through lower glycolysis is precisely adjusted to meet the cell's immediate needs for energy and biosynthetic precursors, thereby maintaining metabolic homeostasis. creative-proteomics.com

Substrate Channeling and Compartmentalization Effects on Glycolytic Flux

Emerging research indicates that glycolytic enzymes, including those that metabolize 3-phosphoglycerate, are not always freely diffusing in the cytosol but can be organized into dynamic, spatially-defined complexes. This compartmentalization enhances metabolic efficiency and regulates flux through mechanisms like substrate channeling.

Substrate channeling is the direct transfer of a metabolite from the active site of one enzyme to the next sequential enzyme in a pathway without it equilibrating with the bulk cytosolic pool. nih.gov This process is thought to increase catalytic efficiency, protect labile intermediates, and prevent the loss of intermediates to competing metabolic pathways. nih.gov

Two primary forms of compartmentalization that facilitate this are:

Association with Mitochondria: A significant body of evidence shows that a population of glycolytic enzymes dynamically associates with the outer mitochondrial membrane. nih.govnih.govoup.com This association is not static; it increases in response to higher respiratory demand and decreases when respiration is inhibited. nih.govnih.govoup.com This co-localization is believed to create a dedicated glycolytic "metabolon" that efficiently produces pyruvate (B1213749) and channels it directly to the mitochondria for use in the TCA cycle. nih.govfrontiersin.org Isotope labeling experiments have provided direct evidence for substrate channeling among these mitochondrially-associated enzymes. nih.govoup.com The voltage-dependent anion channel (VDAC), an outer mitochondrial membrane protein, has been suggested to act as an anchor for these enzymes. nih.govoup.com

The table below lists key glycolytic enzymes, including those involved in 3-PG metabolism, that have been found to associate with mitochondria, contributing to a compartmentalized glycolytic pathway.

| Enzyme | Abbreviation | Function in Relation to 3-PG | Found in Mitochondrial Fraction |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Produces the precursor to 3-PG | Yes |

| Phosphoglycerate Kinase | PGK | Produces 3-PG | Yes |

| Phosphoglycerate Mutase | PGM | Converts 3-PG to 2-PG | Yes |

| Enolase | ENO | Downstream of 3-PG metabolism | Yes |

| Pyruvate Kinase | PK | Downstream of 3-PG metabolism | Yes |

| Aldolase | ALD | Upstream of 3-PG metabolism | Yes |

| Hexokinase | HK | Upstream of 3-PG metabolism | Yes |

Data sourced from studies on Arabidopsis and other organisms. nih.govfrontiersin.org

Redox State Dependency in Enzymatic Reactions (e.g., PHGDH transhydrogenation)

The cellular redox state, particularly the ratio of oxidized nicotinamide (B372718) adenine dinucleotide (NAD+) to its reduced form (NADH), is a critical regulator of metabolic pathways. The enzyme D-3-phosphoglycerate dehydrogenase (PHGDH) represents a key intersection between glycolysis, amino acid biosynthesis, and cellular redox balance. ijbs.com

PHGDH catalyzes the first, rate-limiting step of the de novo serine biosynthesis pathway, oxidizing the glycolytic intermediate 3-PG to 3-phosphohydroxypyruvate (3-PHP). ijbs.comnih.govoaepublish.com The canonical reaction, found in mammals, is an NAD+-dependent dehydrogenation:

3-PG + NAD+ ⇌ 3-PHP + NADH + H+

This reaction directly links the synthesis of serine to the cellular redox state; its activity is dependent on the availability of NAD+ and can be influenced by the accumulation of NADH. nih.gov

However, a different mechanism has been identified in certain microorganisms, including Saccharomyces cerevisiae (yeast), Pseudomonas, and Escherichia coli. uni.lunih.govacs.org In these organisms, the PHGDH homologues function as transhydrogenases . uni.lunih.govacs.org Instead of directly using free NAD+ as the oxidant, the enzyme uses an internal, tightly-bound NAD+ and couples the oxidation of 3-PG to the reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG). uni.lunih.govpnas.org

3-PG + α-KG ⇌ 3-PHP + D-2-HG

This alternative mechanism effectively uncouples the first step of serine biosynthesis from the cytosolic NAD+/NADH pool. uni.lunih.gov This provides a significant metabolic advantage under conditions where the NAD+/NADH ratio is low, such as hypoxia or high glycolytic flux, allowing serine synthesis to proceed without being limited by NAD+ availability. uni.lunih.govacs.org In bacteria, this coupled reaction helps overcome the unfavorable thermodynamics of 3-PG dehydrogenation. pnas.org

Interestingly, even human PHGDH has been shown to have a reverse enzymatic activity, catalyzing the NADH-dependent reduction of α-KG to D-2-HG, further highlighting its role as a modulator of cellular redox homeostasis. ijbs.comoaepublish.com

The following table summarizes the key differences between the two catalytic mechanisms of PHGDH.

| Feature | Dehydrogenase Activity (e.g., Human) | Transhydrogenase Activity (e.g., Yeast) |

| Primary Reactants | 3-Phosphoglycerate, NAD+ | 3-Phosphoglycerate, α-Ketoglutarate |

| Primary Products | 3-Phosphohydroxypyruvate, NADH | 3-Phosphohydroxypyruvate, D-2-Hydroxyglutarate |

| Redox Cofactor | Uses free cellular NAD+ | Uses enzyme-bound NAD+; α-KG is the terminal electron acceptor |

| Dependency on NAD+/NADH Ratio | High (Activity depends on NAD+ availability) | Low (Alleviates dependency on the cellular redox state) |

| Metabolic Advantage | Standard pathway in many organisms. | Advantageous under low NAD+/NADH conditions (e.g., hypoxia). |

Data sourced from comparative studies of human and yeast PHGDH. uni.lunih.govacs.orgresearchgate.net

Research Methodologies and Analytical Approaches for 3 Phosphoglycerate 2 Studies

Spectroscopic Techniques in Enzyme Mechanism Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for studying the interactions between 3-PG and enzymes at an atomic level. nih.gov Particularly, ³¹P NMR is highly effective for monitoring the fate of the phosphate (B84403) group during enzymatic reactions. nih.gov

One- and two-dimensional ³¹P NMR have been employed to measure the rate of phosphoryl group exchange between 2-phosphoglycerate, 3-phosphoglycerate (B1209933), and phosphoenolpyruvate (B93156) in the coupled phosphoglycerate mutase-enolase enzyme system. nih.gov Techniques like saturation transfer with selective irradiation have been used to probe these dynamics. nih.gov These studies provide kinetic data and insights into the enzyme's catalytic mechanism. For instance, NMR has been instrumental in revealing the ligand-binding cooperativities between adenine (B156593) nucleotides and 3-PG in human phosphoglycerate kinase (hPGK). nih.govpnas.org Research has shown that MgADP and 3-PG bind to hPGK with negative cooperativity, while a non-hydrolyzable ATP analog and 3-PG exhibit positive cooperativity. nih.govpnas.org This switching of cooperativity, which is dependent on the intracellular [ATP]/[ADP] ratio, provides a mechanism for the intrinsic regulation of glycolytic flux. nih.govpnas.org

Furthermore, NMR can be used to study substrate analogues to probe the active sites of enzymes like phosphoglycerate mutase. core.ac.uk The phosphonomethyl analogue of 3-PG has been identified as a potent competitive inhibitor for both cofactor-dependent and -independent phosphoglycerate mutases, making it a valuable tool for NMR spectroscopic studies aimed at understanding the enzyme's mechanism of action. core.ac.uk

Chromatographic and Mass Spectrometry-Based Metabolite Quantitation

The accurate quantification of 3-PG within a complex mixture of metabolites is crucial for understanding metabolic fluxes and cellular states. This is predominantly achieved through the coupling of chromatographic separation techniques with mass spectrometry.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Targeted Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantification of volatile compounds. nih.gov However, non-volatile metabolites like 3-PG require chemical modification, known as derivatization, to increase their volatility and thermal stability for GC analysis. gnomio.com

A common derivatization procedure involves a two-step process: oximation followed by silylation. nih.gov Oximation targets carbonyl groups, while silylation replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govgnomio.com This process makes the polar 3-PG molecule more hydrophobic and suitable for GC separation. nih.gov An optimized GC-MS/MS method using a selected reaction monitoring (SRM) mode has been established for the simultaneous quantification of several primary metabolites in glycolysis and the TCA cycle, including 3-PG. nih.gov This targeted approach offers high sensitivity and specificity, allowing for precise measurement of metabolite levels in various cell types. nih.govpnas.org For instance, GC-MS has been used with ¹³C₆-glucose tracing to monitor the synthesis of serine from the 3-PG precursor in cancer cells. pnas.org

Table 1: Example of GC-MS Derivatization Agents for 3-Phosphoglycerate Analysis

| Derivatization Step | Reagent | Target Functional Group | Resulting Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + trimethylchlorosilane (TMCS) | Hydroxyl (-OH), Carboxyl (-COOH) | Trimethylsilyl (TMS) ester/ether |

| Silylation | N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl (-OH), Carboxyl (-COOH) | tert-butyldimethylsilyl (TBDMS) ester/ether |

| Oximation + Propionylation | Methoxyamine + Propionic acid anhydride | Carbonyl (=O), Hydroxyl (-OH) | Methoxime and Propionyl ester |

This table provides examples of common derivatization strategies used to prepare 3-Phosphoglycerate for GC-MS analysis. nih.govresearchgate.netresearchgate.net

High Performance Liquid Chromatography (HPLC) with Specialized Detection Methods (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like 3-PG in their native state, often eliminating the need for derivatization. sielc.com To overcome the poor retention of highly polar analytes on conventional reversed-phase columns, ion-pairing chromatography is frequently employed. nih.govchromatographyonline.com In this technique, an ion-pairing agent, such as diisopropylethylamine (DIPEA) or tributylamine (B1682462) (TBA), is added to the mobile phase. nih.govuzh.ch This agent forms a neutral ion-pair with the negatively charged 3-PG, increasing its hydrophobicity and retention on the column.

While standard UV detectors can be used, they are not ideal for compounds lacking a strong chromophore, like 3-PG. peakscientific.com An Evaporative Light Scattering Detector (ELSD) offers a more universal detection method. peakscientific.comlcms.cz ELSD works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. peakscientific.com The signal is proportional to the mass of the analyte. lcms.cz An HPLC method using a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and formic acid, coupled with ELSD, has been successfully developed for the separation and analysis of 3-PG and its isomer, 2-phosphoglycerate. sielc.com

Table 2: Comparison of HPLC Detection Methods for 3-Phosphoglycerate

| Detector | Principle | Advantages for 3-PG Analysis | Disadvantages for 3-PG Analysis |

| UV-Vis | Measures absorbance of light by chromophores | Simple, common | Low sensitivity as 3-PG lacks a strong chromophore |

| ELSD | Measures light scattered by non-volatile analyte particles after solvent evaporation | Universal detection, independent of optical properties, good for gradient elution | Response can be non-linear, not suitable for volatile buffers |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules | High sensitivity and specificity, provides structural information | Ion-pairing agents can suppress signal, more complex instrumentation |

This table summarizes the principles and suitability of different HPLC detectors for the analysis of 3-Phosphoglycerate.

Chemical Trapping Strategies for Analysis of Reactive Metabolites

Some glycolytic intermediates are highly reactive and unstable, making their direct measurement challenging. A case in point is 1,3-bisphosphoglycerate (1,3-BPG), the metabolic precursor to 3-PG, which is prone to spontaneous hydrolysis. nih.gov To overcome this instability, chemical trapping strategies have been developed. nih.gov This approach utilizes the inherent reactivity of the metabolite to convert it into a stable derivative in situ during sample preparation. nih.gov

For 1,3-BPG, its reactive acylphosphate group can be trapped with hydroxylamine. nih.gov This reaction forms a stable product that can then be quantified using targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This methodology has enabled the specific detection and quantification of 1,3-BPG for the first time in complex cellular extracts, revealing that standard metabolomic methods can misrepresent its true levels. nih.gov While this technique focuses on the precursor, it is critical for accurately understanding the metabolic flux leading to the formation of 3-PG.

Computational and Structural Biology Approaches

Computational methods provide powerful in silico tools to complement experimental studies, offering detailed insights into the molecular dynamics and structural basis of 3-PG's interactions with enzymes.

Molecular Dynamics (MD) Simulations and Force Distribution Analysis (FDA)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations have been extensively applied to enzymes that bind 3-PG, such as phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGAM). nih.govplos.orgnih.govtandfonline.com MD simulations can reveal how substrate binding induces conformational changes in an enzyme. nih.gov For PGK, a key enzyme in glycolysis, simulations show it undergoes a large, hinge-bending conformational change to bring its two substrates, one of which is the precursor to 3-PG, into close proximity for the phosphoryl transfer reaction. plos.orgnih.gov

By combining MD simulations with Force Distribution Analysis (FDA), researchers can map the allosteric signaling pathways within an enzyme. plos.org FDA calculates the residue-wise forces between the substrate and the protein, identifying which amino acids are subjected to high forces upon binding. plos.org This approach has been used to describe a complete allosteric pathway in human PGK, connecting the substrate binding sites to the interdomain hinge region, and identifying key residues that act as hinge points. plos.org Similarly, MD simulations have been used to investigate how the phosphorylation of specific residues in PGAM1 enhances its enzymatic activity by altering the electrostatic environment and structural features to improve substrate binding. researchgate.net These computational approaches are invaluable for identifying key residues for future experimental studies, such as site-directed mutagenesis, to further probe enzyme function. plos.org

Coarse-Grained Models and In Silico Prediction of Allosteric Sites

Computational methods, particularly coarse-grained models, are powerful tools for predicting allosteric sites on enzymes that interact with 3-phosphoglycerate and its derivatives. These in silico approaches analyze protein dynamics to identify regions that, upon binding a molecule, can influence the activity at a distant active site. plos.org

A notable example is the study of D-3-phosphoglycerate dehydrogenase (PGDH), the first enzyme in the serine biosynthesis pathway which utilizes 3-PG as a substrate. frontiersin.org Researchers have employed computational methods based on a coarse-grained two-state Gō model and perturbation analysis to predict novel allosteric sites on E. coli PGDH. plos.orgnih.gov This approach successfully identified two potential new allosteric sites, distinct from the known binding site for the allosteric inhibitor L-serine. plos.orgnih.gov One predicted site (Site I) is located near the active site and the nucleotide-binding domain, while the other (Site II) is near the regulatory domain. plos.orgnih.gov Subsequent high-throughput virtual screening and experimental validation led to the discovery of new allosteric inhibitors and activators that target these predicted sites, confirming the efficacy of the in silico approach. plos.orgresearchgate.net This strategy provides a general framework for identifying new regulatory sites on metabolic enzymes. plos.org

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme Structure Determination

Determining the three-dimensional structure of enzymes is crucial for understanding their mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for obtaining high-resolution structural data for enzymes involved in 3-PG metabolism, such as phosphoglycerate mutase (PGM) and phosphoglycerate kinase (PGK).

| Organism | Enzyme Type | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Cofactor-dependent (dPGM) | 1.70 | Detailed active site, flexible C-terminal tail, proline-rich surface helix. | iucr.org |

| Bacillus stearothermophilus | Cofactor-independent (iPGM) | 1.9 | Revealed a novel structure with two bound Mn2+ ions in the active site, crucial for catalysis. | msu.ru |

| Yeast (Saccharomyces cerevisiae) | Cofactor-dependent (dPGM) | Not specified | Identified two key histidine residues at the active site involved in phosphoryl transfer. | nih.gov |

| Pyrococcus horikoshii OT3 | Cofactor-independent (iPGM) | 2.2 | Showed a dimeric state in solution, with a structure substantially different from other known PGMs. | iucr.org |

Cryo-Electron Microscopy (Cryo-EM) is an increasingly important technique for studying large protein complexes and enzymes that are challenging to crystallize. It has been used to investigate the structure of enzymes like phosphoglycerate kinase. For example, cryo-EM was used to determine the structure of a dimeric F-like ATPase complex which incorporates the glycolytic enzyme phosphoglycerate kinase into its structure. pdbj.org This ability to capture large assemblies in their near-native state is a significant advantage of cryo-EM, providing insights into the molecular mechanisms of complex cellular machinery involving 3-PG metabolism. researchgate.net

Genetic Engineering and Mutational Analysis

Genetic engineering techniques are fundamental to probing the function of enzymes and the contribution of metabolic pathways involving 3-phosphoglycerate in vivo. Gene knockout, knockdown, and site-directed mutagenesis allow researchers to dissect the roles of specific genes and amino acid residues.

Gene Knockout and Knockdown Studies to Assess Metabolic Pathway Contributions

Gene Knockout studies, where a gene is completely inactivated, have demonstrated the essential nature of pathways involving 3-PG. For example, targeted disruption of the Phgdh gene, which encodes D-3-phosphoglycerate dehydrogenase, in mice results in severe neurodevelopmental defects and embryonic lethality after day 13.5. frontiersin.orgresearchgate.net This indicates that the PHGDH-dependent serine biosynthesis pathway is absolutely essential for normal embryonic development, particularly for the morphogenesis of the brain. researchgate.net Similarly, homozygous knockout of the Pgam1 gene, encoding phosphoglycerate mutase 1, is also embryonic lethal in mice, underscoring the vital importance of glycolysis for survival. plos.org

Gene Knockdown , which reduces the expression of a gene rather than eliminating it, is a valuable tool for studying gene function, especially in cancer research. Knockdown of phosphoglycerate mutase 1 (PGAM1) in prostate cancer cells using siRNA was shown to inhibit cell proliferation, migration, and invasion, while promoting apoptosis. nih.gov In a mouse xenograft model, PGAM1 knockdown significantly suppressed tumor growth. nih.gov Likewise, shRNA-mediated knockdown of PHGDH, as well as the downstream enzymes PSAT and PSPH, decreased the proliferation of cancer cell lines that have an amplification of the PHGDH gene, indicating that these cells are addicted to the serine biosynthesis pathway for their growth. nih.gov

| Gene | Enzyme | Model System | Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Phgdh | D-3-Phosphoglycerate Dehydrogenase | Mouse | Gene Knockout | Embryonic lethality, severe neurodevelopmental defects. | researchgate.netplos.org |

| Pgam1 | Phosphoglycerate Mutase 1 | Mouse | Gene Knockout | Embryonic lethality. | plos.org |

| PGAM1 | Phosphoglycerate Mutase 1 | Prostate Cancer Cells | siRNA Knockdown | Inhibited cell proliferation, migration, and invasion; suppressed tumor growth in vivo. | nih.gov |

| PHGDH | D-3-Phosphoglycerate Dehydrogenase | Breast Cancer Cells | shRNA Knockdown | Decreased proliferation in cell lines with PHGDH gene amplification. | nih.gov |

| PGAM | Phosphoglycerate Mutase | Murine CD4 T cells | Genetic Knockdown (ASO) | Augmented regulatory T cell (Treg) differentiation. | elifesciences.org |

Site-Directed Mutagenesis for Investigating Catalytic and Regulatory Residues

Site-directed mutagenesis allows for the precise alteration of single amino acids within an enzyme, providing definitive evidence for their roles in substrate binding, catalysis, and regulation. This technique has been extensively applied to enzymes of 3-PG metabolism.

In studies of yeast phosphoglycerate mutase (PGM), mutagenesis of the active-site residue His181 to an alanine (B10760859) resulted in a 16,000-fold decrease in catalytic efficiency. nih.gov This finding strongly supports an integral role for His181 in the reaction mechanism, likely as a general acid or base. nih.gov In a different PGM from Schizosaccharomyces pombe, a series of mutations helped to elucidate the roles of residues involved in catalysis (e.g., R14, E93) and substrate binding (e.g., R94, R120, R121). nih.gov

For yeast phosphoglycerate kinase (PGK), mutating Arginine 168, a residue located 1.3 nm away from the site of phosphoryl transfer, to lysine (B10760008) or methionine significantly reduced the enzyme's specific activity and increased the Michaelis constants (Km) for both ATP and 3-phosphoglycerate. nih.gov This suggests that Arg168 is important for correctly positioning the triose substrate, even from a distance. nih.gov

| Enzyme | Organism | Residue Mutated | Effect on Enzyme Function | Reference |

|---|---|---|---|---|

| Phosphoglycerate Mutase (PGM) | S. cerevisiae | His181 → Ala | 1.6 x 104-fold decrease in catalytic efficiency (kcat/Km); 11-fold increase in Km for cofactor. | nih.gov |

| Phosphoglycerate Mutase (iPGM) | B. stearothermophilus | Asp12, Ser62, His66, His123, Arg261, His407, His445, His462 | Mutations confirmed the roles of these residues in Mn2+ binding and catalysis. | msu.ru |

| Phosphoglycerate Kinase (PGK) | S. cerevisiae | Arg168 → Lys | Specific activity more than halved; increased Km for ATP and 3-PG. | nih.gov |

| Phosphoglycerate Kinase (PGK) | S. cerevisiae | Arg168 → Met | Activity further reduced; large increase in Km for 3-PG. | nih.gov |

| Phosphoglycerate Kinase (PGK) | S. cerevisiae | His388 → Gln | 5-fold reduction in kcat; 3-fold decrease in Km for ATP; no effect on Km for 3-PG. | portlandpress.com |

Systems Biology and Multi-Omic Integration

To fully comprehend the role of 3-phosphoglycerate, it is essential to consider its function within the broader context of the entire cellular system. Systems biology approaches, which integrate data from multiple "omic" levels, are critical for this holistic understanding.

Metabolic Control Analysis in Eukaryotic Cells

Studies have shown that control is often shared among several enzymes. For glycolysis, enzymes such as hexokinase (HK), phosphofructokinase-1 (PFK-1), and pyruvate (B1213749) kinase (PYK) are often identified as having high flux control coefficients. nih.gov This is because they catalyze reactions that are far from equilibrium and are often subject to complex allosteric regulation. nih.gov For example, PFK-1 is a major control point, and its activity is highly responsive to the cell's energy state, being allosterically inhibited by high levels of ATP. numberanalytics.comroyalsocietypublishing.org Understanding this distributed control is essential for designing effective strategies to manipulate metabolic pathways for therapeutic or biotechnological purposes. nih.gov

Integrated Metabolomics and Proteomics for Comprehensive Metabolic Profiling

Integrated metabolomic and proteomic analyses provide a powerful approach to understanding the intricate metabolic role of 3-phosphoglycerate (3-PGA). This strategy allows for a simultaneous snapshot of the proteins (the machinery) and the metabolites (the products and substrates) within a biological system, offering a more complete picture of cellular function. plos.org By correlating changes in protein abundance with shifts in metabolite concentrations, researchers can elucidate regulatory mechanisms and metabolic fluxes related to 3-PGA.

A key application of this integrated approach is in studying cellular responses to various conditions. For instance, in studies of the marine cyanobacteria Synechococcus and Prochlorococcus, integrated omics revealed that under photoheterotrophic conditions, there is an accumulation of glycolytic intermediates, including 3-PGA. roscoff-culture-collection.org This suggests a remodeling of central carbon metabolism in response to the availability of external organic carbon sources.